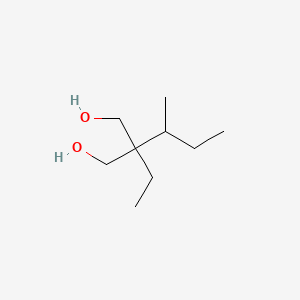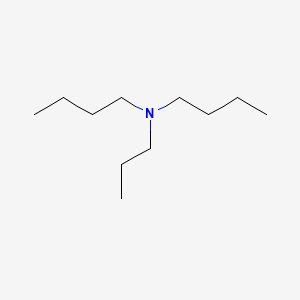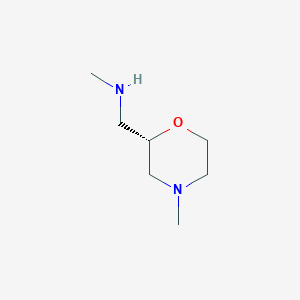
(S)-N-methyl-1-(4-methylmorpholin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2N,4-Dimethylmorpholine methanamine is an organic compound with the molecular formula C7H16N2O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of two methyl groups and a methanamine group attached to the morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2N,4-Dimethylmorpholine methanamine typically involves the following steps:
Starting Materials: The synthesis begins with morpholine, which is readily available and serves as the core structure.
Methylation: The morpholine undergoes methylation at the 2N and 4 positions using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Methanamine Introduction: The introduction of the methanamine group is achieved through a nucleophilic substitution reaction. This involves reacting the methylated morpholine with formaldehyde and a suitable amine source, such as ammonia or a primary amine, under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of (2S)-2N,4-Dimethylmorpholine methanamine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(2S)-2N,4-Dimethylmorpholine methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
科学的研究の応用
(2S)-2N,4-Dimethylmorpholine methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (2S)-2N,4-Dimethylmorpholine methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine: The parent compound, which lacks the methyl and methanamine groups.
N-Methylmorpholine: A derivative with a single methyl group attached to the nitrogen atom.
4-Methylmorpholine: A derivative with a methyl group attached to the 4-position of the
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
N-methyl-1-[(2S)-4-methylmorpholin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2O/c1-8-5-7-6-9(2)3-4-10-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
InChIキー |
IEHQWJZAQGRTOC-ZETCQYMHSA-N |
異性体SMILES |
CNC[C@H]1CN(CCO1)C |
正規SMILES |
CNCC1CN(CCO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




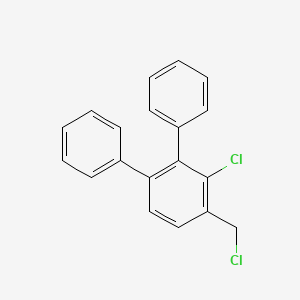
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/structure/B13745688.png)




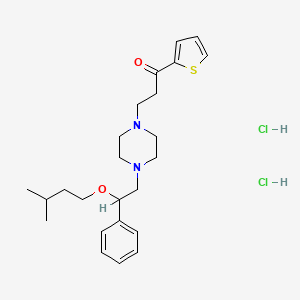
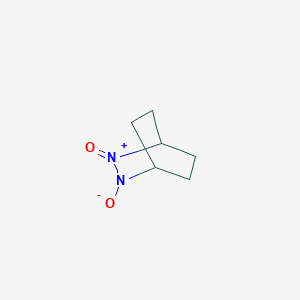
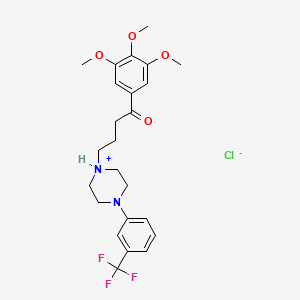
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
